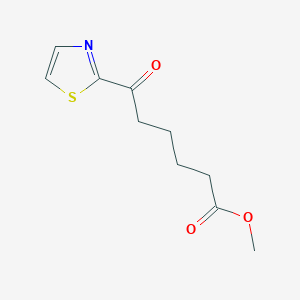

Methyl 6-(2-thiazolyl)-6-oxohexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-oxo-6-(1,3-thiazol-2-yl)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-14-9(13)5-3-2-4-8(12)10-11-6-7-15-10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFYVDBMBSWNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 2 Thiazolyl 6 Oxohexanoate and Analogues

Strategic Approaches to Thiazole (B1198619) Ring Formation within Complex Architectures

The Hantzsch thiazole synthesis remains a fundamental and widely utilized method for the construction of the thiazole core. echemi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. echemi.com For the synthesis of complex architectures, modern variations of the Hantzsch synthesis have been developed to improve efficiency, yield, and environmental compatibility.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the Hantzsch reaction. rasayanjournal.co.innih.govresearchgate.netresearchgate.net This technique often leads to significantly reduced reaction times, from hours to minutes, and can result in higher product yields compared to conventional heating methods. nih.govresearchgate.net For instance, the synthesis of 2-substituted-thiazol-4(5H)-ones via Hantzsch condensation has been successfully achieved using microwave irradiation without the need for a catalyst. rasayanjournal.co.in Similarly, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been prepared in high yields (89–95%) through a microwave-assisted Hantzsch reaction of the corresponding ethanone (B97240) derivatives with substituted thioureas. nih.gov The reaction conditions for such microwave-assisted syntheses are typically optimized in terms of solvent, temperature, and reaction time to maximize yield. nih.gov

Another significant advancement is the development of solvent-free Hantzsch synthesis protocols. researchgate.net These methods are environmentally benign and often involve a simple work-up procedure. For example, a one-pot synthesis of Hantzsch thiazole derivatives has been reported under solvent-free conditions by reacting α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes, with the reaction completing in a short time and affording high yields. researchgate.net

The table below summarizes modern variations of the Hantzsch synthesis.

| Variation | Key Features | Example Reactants | Typical Yields | Reference |

| Microwave-Assisted | Rapid reaction times, higher yields, catalyst-free options. | Thiosemicarbazones and 2-chloro-N-phenethylacetamide in ethanol. | 82-92% | rasayanjournal.co.in |

| Solvent-Free | Environmentally friendly, simple work-up. | α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes. | High | researchgate.net |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. nih.govnih.govacs.orgacs.org These reactions are particularly valuable for creating molecular diversity and have been adapted for the synthesis of functionalized thiazoles.

One-pot MCRs for thiazole synthesis can be performed under various conditions, including solvent-free and catalyst-free systems. nih.gov For example, an efficient one-pot reaction between acid chlorides, ammonium (B1175870) thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds under solvent-free conditions has been developed for the synthesis of functionalized thiazoles. nih.gov Chemoenzymatic MCRs have also been explored, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction under mild conditions, yielding thiazole derivatives in high yields. nih.gov

Recent research has demonstrated the synthesis of trisubstituted thiazoles through a one-pot C-C, C-N, and C-S bond-forming process from readily available starting materials like arylglyoxal, indole, and aryl thioamides. acs.org This methodology has also been extended to the synthesis of novel polymers containing thiazole units. acs.org

The following table provides examples of multicomponent reactions for the synthesis of thiazole derivatives.

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Solvent-Free MCR | Acid chlorides, ammonium thiocyanate, tetramethylguanidine, α-bromocarbonyls. | Room temperature, catalyst-free. | Functionalized thiazoles | nih.gov |

| Chemoenzymatic MCR | Benzoyl isothiocyanate, secondary amines, dialkyl acetylenedicarboxylates. | Trypsin from porcine pancreas, 45 °C. | Thiazole derivatives | nih.gov |

| One-Pot C-H Functionalization | Aldehydes, amines, elemental sulfur. | Transition-metal-free. | Thiazole-linked covalent organic frameworks (COFs) | acs.org |

Synthesis of the Hexanoate (B1226103) Chain Precursors and their Targeted Functionalization

The synthesis of the six-carbon chain with appropriate functional groups is a prerequisite for its eventual coupling with the thiazole moiety. Key strategies include oxidative cleavage of cyclic precursors and functional group interconversions.

Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds to produce carbonyl compounds. vander-lingen.nlresearchgate.netacs.org The ozonolysis of cyclic alkenes, such as cyclohexene (B86901), provides a direct route to linear difunctional compounds. vander-lingen.nlorgsyn.org

Specifically, the ozonolysis of cyclohexene in the presence of methanol (B129727) can yield Methyl 6-oxohexanoate (B1234620). vander-lingen.nlorgsyn.org The reaction proceeds through the formation of an unstable ozonide intermediate, which is then worked up under reductive conditions to afford the desired aldehyde-ester. orgsyn.org A typical procedure involves bubbling ozone through a solution of cyclohexene in a solvent mixture like dichloromethane (B109758) and methanol at low temperatures (e.g., -78 °C) until the solution turns blue, indicating the consumption of the alkene. orgsyn.org Subsequent work-up with a reducing agent, such as dimethyl sulfide, yields Methyl 6-oxohexanoate. orgsyn.org

The reaction can be summarized as follows:

Cyclohexene + O₃, CH₂Cl₂/CH₃OH, -78 °C; then (CH₃)₂S → Methyl 6-oxohexanoate

This method is advantageous as it starts from a readily available and inexpensive cyclic alkene and provides the target molecule with two distinct functionalities, an aldehyde and a methyl ester, ready for further elaboration. orgsyn.org

While ozonolysis provides a direct route, other methods involving advanced functional group interconversions can also be employed to construct the hexanoate backbone. These methods often rely on building the carbon chain through C-C bond formation reactions.

For instance, the synthesis of Methyl 6-oxohexanoate has been achieved from the acid chloride of the half-ester of adipic acid. orgsyn.org Adipic acid monomethyl ester can be converted to its corresponding acid chloride, Methyl 6-chloro-6-oxohexanoate, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. echemi.comnih.govontosight.ai This acyl chloride can then be subjected to a reduction to furnish the aldehyde functionality of Methyl 6-oxohexanoate.

Alternatively, C-C bond formation can be achieved through cross-coupling reactions. While not directly applied to the synthesis of Methyl 6-oxohexanoate in the provided literature, iron-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides or tosylates represent a powerful tool for constructing carbon skeletons. orgsyn.org Such a strategy could be envisioned where a shorter functionalized chain is coupled with a suitable three or four-carbon fragment.

Coupling Strategies for the Thiazole and Hexanoate Moieties

The final and crucial step in the synthesis of Methyl 6-(2-thiazolyl)-6-oxohexanoate is the formation of the ketone linkage between the thiazole ring and the hexanoate chain. This is typically achieved by an acylation reaction at the C2 position of the thiazole.

A highly effective method for this transformation involves the generation of a 2-lithiothiazole intermediate. This is accomplished by treating thiazole with a strong base, such as n-butyllithium, at low temperatures. The resulting organolithium species is a potent nucleophile that can react with a suitable electrophilic form of the hexanoate chain.

A plausible synthetic route involves the reaction of 2-lithiothiazole with Methyl 6-chloro-6-oxohexanoate. echemi.comnih.govontosight.ai The latter can be prepared from adipic acid monomethyl ester by treatment with thionyl chloride or oxalyl chloride. echemi.comnih.govontosight.ai The nucleophilic attack of the 2-lithiothiazole on the electrophilic carbonyl carbon of the acyl chloride would yield the desired product, this compound.

Thiazole + n-BuLi → 2-Lithiothiazole

2-Lithiothiazole + Methyl 6-chloro-6-oxohexanoate → This compound

An alternative approach involves the use of a Grignard reagent. The formation of a 2-thiazolyl Grignard reagent, followed by its reaction with an ester, can also lead to the formation of a ketone. However, the reaction of Grignard reagents with esters often leads to double addition, yielding a tertiary alcohol. orgsyn.orgresearchgate.net Careful control of reaction conditions or the use of a less reactive organometallic species might be necessary to favor the formation of the ketone. Iron-catalyzed coupling of a 2-thiazolyl Grignard reagent with an appropriate acyl donor could also be a viable strategy. orgsyn.org

Cross-Coupling Methods in Heterocyclic Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a central role in the functionalization of heterocyclic cores like thiazole. researchgate.net Palladium- and rhodium-catalyzed reactions are particularly prominent in this regard, offering efficient and selective pathways to introduce a variety of substituents onto the thiazole ring. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are widely employed for the arylation, vinylation, and alkylation of thiazoles. For instance, the C-2 position of thiazoles can be selectively functionalized through palladium-catalyzed C-H activation and subsequent coupling with various partners. nih.gov This approach avoids the need for pre-functionalized thiazole substrates, enhancing the atom economy and simplifying the synthetic sequence. Research has demonstrated the C-2 selective alkenylation of electron-deficient thiazoles in a neutral environment, providing a direct route to 2-alkenyl-thiazole moieties. nih.gov

A general catalytic cycle for palladium-catalyzed cross-coupling involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligands, bases, and solvents is critical for the efficiency and selectivity of these reactions.

Rhodium-catalyzed reactions have also emerged as a valuable methodology in thiazole synthesis. For example, rhodium-catalyzed intramolecular transannulation of alkynyl thiadiazoles provides an efficient route to fused thiophene (B33073) systems, showcasing the versatility of rhodium catalysis in heterocyclic transformations. nih.gov Furthermore, rhodium(II) catalysts can facilitate the formation of α-amino ketones from N-sulfonyl-1,2,3-triazoles, a transformation that could be conceptually adapted for the synthesis of keto-functionalized thiazoles. acs.org

Below is a table summarizing various palladium-catalyzed cross-coupling reactions applicable to thiazole synthesis:

| Reaction | Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Key Features |

| Suzuki Coupling | 2-Halothiazole or Thiazole-2-boronic acid/ester | Aryl/Vinyl boronic acid/ester or Aryl/Vinyl halide | Pd(PPh₃)₄, Pd(OAc)₂, etc. with various phosphine (B1218219) ligands | Mild reaction conditions, high functional group tolerance |

| Stille Coupling | 2-Stannylthiazole or 2-Halothiazole | Organotin reagent or Aryl/Vinyl halide/triflate | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern |

| Heck Coupling | 2-Halothiazole | Alkene | Pd(OAc)₂, PdCl₂ with phosphine ligands | Forms C-C bonds with alkenes, useful for introducing alkenyl side chains |

| C-H Activation/Coupling | Thiazole | Aryl/Vinyl halide or other electrophiles | Pd(OAc)₂, PdCl₂ with specific directing groups or ligands | Direct functionalization of C-H bonds, avoids pre-functionalization |

Stereoselective Synthesis of Advanced Analogues

The biological activity of many compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for preparing chiral analogues of this compound is of paramount importance. Such methods allow for the controlled synthesis of specific stereoisomers, which is crucial for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents.

One notable approach to stereoselective thiazole synthesis involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, the catalytic asymmetric hydrogenation of a prochiral thiazole ketone can yield a chiral alcohol with high enantioselectivity. researchgate.net This alcohol can then be further elaborated to introduce the desired side chain while retaining the stereochemical integrity of the newly formed stereocenter. researchgate.net

Another innovative strategy is the chemo- and stereoselective synthesis of functionalized thiazoles from tert-alcohols that contain both alkene and alkyne functionalities. nih.gov In the presence of a calcium catalyst, thioamides have been shown to react chemoselectively with the alkyne moiety over the alkene, leading to the formation of thiazoles. nih.govacs.org This method can also exhibit stereoselectivity with respect to the geometry of the alkene in the product. nih.gov

Rhodium-catalyzed reactions have also been employed in the diastereoselective synthesis of complex heterocyclic systems. For example, the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with ortho-vinylanilines leads to the formation of indolines with high diastereoselectivity. nih.gov While not a direct synthesis of a thiazole, this methodology highlights the potential of rhodium catalysis to control stereochemistry in the synthesis of complex nitrogen-containing heterocycles, which could be conceptually applied to the synthesis of chiral thiazole analogues.

The following table outlines key aspects of stereoselective synthesis methodologies applicable to the preparation of chiral thiazole analogues:

| Methodology | Chiral Source | Key Transformation | Potential Application for Analogues |

| Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru- or Rh-based) | Reduction of a prochiral ketone | Creation of a chiral alcohol from a thiazole ketone precursor |

| Chiral Auxiliary-Mediated Synthesis | Covalently attached chiral group | Diastereoselective bond formation | Control of stereochemistry during the construction of the side chain |

| Chemo- and Stereoselective Cyclization | Substrate control | Selective reaction of one functional group over another | Formation of thiazoles with specific alkene geometry from multifunctional precursors nih.gov |

| Diastereoselective Annulation | Catalyst and substrate control | Formation of a new ring with controlled stereochemistry | Synthesis of complex, fused-ring systems containing a chiral thiazole moiety |

Elucidation of Reaction Mechanisms and Kinetics in Methyl 6 2 Thiazolyl 6 Oxohexanoate Synthesis

Mechanistic Pathways for Thiazole (B1198619) Ring Formation

Electrophilic and Nucleophilic Considerations in Heterocyclization Processes

The formation of the thiazole ring is governed by a series of electrophilic and nucleophilic interactions. In the Hantzsch synthesis, the thioamide acts as the nucleophile, with its sulfur atom being strongly nucleophilic. scribd.com This sulfur atom initiates the reaction by attacking the electrophilic carbon of the α-haloketone. youtube.comscribd.com

The thiazole ring itself exhibits distinct electronic properties. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack. pharmaguideline.com Conversely, the C5 position is slightly electron-rich, rendering it the preferred site for electrophilic substitution. pharmaguideline.com The nitrogen atom at position 3 can be easily protonated due to the availability of a lone pair of electrons. pharmaguideline.com

The reactivity of the thiazole ring can be summarized as follows:

Reaction Kinetics and Rate-Determining Steps for Key Synthetic Transformations

The kinetics of thiazole synthesis, particularly the Hantzsch method, have been a subject of study to understand and control the reaction outcomes. The reaction is a multi-step process, and the dehydration of the cyclic intermediate, a hydroxythiazoline, is often considered the slow step. scribd.com

The rate of the Hantzsch synthesis can be influenced by various factors, including the nature of the reactants and the reaction conditions. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times, sometimes to as little as 30-175 seconds, under solvent- and catalyst-free conditions. encyclopedia.pub This acceleration is a hallmark of microwave-assisted organic synthesis.

In a study of the Hantzsch synthesis, the distribution of stereochemical products was found to correlate with the Hammett free-energy equation. acs.orgacs.org This suggests that the rate of epimerization during thiazole formation is controlled by the stabilization of a cationic transition state intermediate during the dehydration of the thiazoline (B8809763) ring system. acs.orgacs.org Specifically, electron-donating substituents accelerate the dehydration of the thiazoline, leading to retention of stereochemistry, while electron-withdrawing substituents can make the imine-enamine tautomerization competitive, leading to epimerization. acs.orgacs.org

Stereochemical Outcomes and Control in Synthetic Routes

Stereochemical control is a critical aspect in the synthesis of chiral thiazole derivatives. In the Hantzsch synthesis, if a stereogenic center is adjacent to the forming thiazole ring, epimerization can occur. acs.org The degree of epimerization is linked to the electronic properties of the substituents on the reactants. acs.orgacs.org

Research has shown a clear correlation between epimerization and the ease of carbocation formation during the reaction. acs.orgacs.org Electron-donating groups on an aromatic ring of the α-bromoketone stabilize the cationic transition state, accelerating the dehydration of the thiazoline intermediate and leading to retention of stereochemistry. acs.orgacs.org Conversely, electron-withdrawing groups slow down this dehydration, allowing a competitive imine-enamine tautomerization to occur, which can lead to epimerization. acs.orgacs.org This understanding allows for the strategic selection of reagents to control the stereochemical outcome. acs.org

Asymmetric synthesis of thiazolines, which are precursors to thiazoles, has also been developed. nih.govnih.gov One approach involves a Sharpless asymmetric dihydroxylation as a key step to introduce chirality, followed by other transformations to construct the thiazoline ring with high enantiomeric excess. nih.govnih.gov

Table 2: Factors Influencing Stereochemical Outcome in Hantzsch Thiazole Synthesis

| Factor | Influence on Stereochemistry | Mechanistic Rationale | Reference |

|---|---|---|---|

| Electron-donating substituents on α-bromoketone | Retention of stereochemistry | Stabilization of cationic transition state, accelerating dehydration of thiazoline. | acs.orgacs.org |

| Electron-withdrawing substituents on α-bromoketone | Increased epimerization | Slower dehydration allows for competitive imine-enamine tautomerization. | acs.orgacs.org |

Investigating Transition States and Reaction Intermediates

The elucidation of transition states and reaction intermediates is crucial for a deep understanding of the reaction mechanisms in thiazole synthesis. In the Hantzsch synthesis, the reaction proceeds through several key intermediates. The initial SN2 reaction between the thioamide and the α-haloketone forms an imino thioether intermediate. nih.gov This is followed by cyclization to a hydroxythiazoline intermediate. nih.gov These intermediates can sometimes be stable enough to be isolated, particularly at low temperatures. nih.govscribd.com

The transition state leading to the final thiazole product involves the dehydration of the hydroxythiazoline. scribd.com Studies have indicated the formation of a cationic transition state during this dehydration step. acs.orgacs.org The stability of this cation is a key factor in determining the reaction rate and stereochemical outcome. acs.orgacs.org

Spectroscopic methods are invaluable for identifying and characterizing these transient species. For example, in the synthesis of novel thiazole derivatives, the structure of intermediates and final products can be confirmed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry. mdpi.comnih.gov The presence of specific signals in NMR spectra, such as those for the thiazole ring protons and carbons, provides definitive evidence for the proposed structures. nih.gov Computational studies, including conformational analysis, can also be employed to investigate the relative stability of different possible intermediates and conformers, further supporting the proposed reaction pathways. nih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 6 2 Thiazolyl 6 Oxohexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of Methyl 6-(2-thiazolyl)-6-oxohexanoate provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals, each corresponding to a unique set of protons. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

For instance, the methyl protons of the ester group (–OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.6-3.7 ppm, due to the absence of adjacent protons. The protons on the thiazole (B1198619) ring would appear in the aromatic region, with their specific shifts influenced by the ring's heteroatoms and the adjacent ketone group. The aliphatic chain protons (–(CH₂)₄–) would present as a series of multiplets in the upfield region of the spectrum, with their coupling patterns providing clear evidence of their connectivity.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include the carbonyl carbons of the ketone and ester groups, which are characteristically found in the highly deshielded region of the spectrum (typically >170 ppm). The carbons of the thiazole ring would also appear at distinct downfield shifts, while the aliphatic carbons would be located in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table represents typical, predicted chemical shift ranges based on standard NMR principles for the specified functional groups and structure. Actual experimental values may vary.

| Group | Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Thiazole Ring | C-H | 7.5 - 8.5 | Doublets |

| C | 145 - 170 | N/A | |

| Ketone | C=O | 190 - 205 | N/A |

| Aliphatic Chain (-(CH₂)₄-) | α-CH₂ (to ketone) | 2.8 - 3.2 | Triplet |

| Other CH₂ | 1.6 - 2.5 | Multiplets | |

| Ester Group (-COOCH₃) | C=O | 170 - 175 | N/A |

| O-CH₃ | 3.6 - 3.7 | Singlet |

While 1D NMR spectra identify the types and environments of nuclei, 2D NMR experiments are essential for unambiguously establishing the complete bonding framework. Techniques such as Correlation Spectroscopy (COSY) map out proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections through the aliphatic chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. The HMBC spectrum is particularly crucial for connecting the thiazole ring, the ketone, the aliphatic chain, and the methyl ester group into a single molecular entity.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and gaining insight into its structural components through fragmentation analysis. For this compound (C₁₀H₁₃NO₃S), the expected exact mass can be calculated and compared with the experimentally determined mass of the molecular ion peak, often observed as the protonated molecule [M+H]⁺ in techniques like Electrospray Ionization (ESI).

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. Characteristic fragmentation would likely involve McLafferty rearrangement and cleavage at the bonds adjacent to the carbonyl groups (alpha-cleavage). For example, cleavage between the ketone carbonyl and the aliphatic chain could yield a thiazolyl-carbonyl fragment, providing definitive evidence for this part of the structure.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃S |

| Monoisotopic Mass | 227.0616 u |

| Expected Ion (ESI+) | [M+H]⁺ = 228.0694 u |

| Key Fragmentation Pathways | Alpha-cleavage at keto group, loss of methoxy (B1213986) group, cleavage of the aliphatic chain. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Two distinct carbonyl (C=O) stretching bands would be prominent: one for the ketone, typically appearing around 1685-1700 cm⁻¹, and another for the ester, at a higher frequency of approximately 1735-1750 cm⁻¹. The presence of the thiazole ring would be indicated by C=N and C=C stretching vibrations within the 1500-1650 cm⁻¹ range. Additionally, C-H stretching vibrations from the aliphatic chain would be observed around 2850-3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1735 - 1750 |

| Ketone C=O | Stretch | 1685 - 1700 |

| Thiazole C=N, C=C | Ring Stretch | 1500 - 1650 |

| Ester C-O | Stretch | 1150 - 1250 |

Single Crystal X-Ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, Single Crystal X-Ray Crystallography offers the most definitive, unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a well-ordered single crystal of the compound, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Analysis of the crystal structure reveals the preferred conformation of the molecule in the solid state. This includes the planarity of the thiazole ring and the torsional angles that define the orientation of the ketone and the flexible aliphatic ester chain relative to the ring. The aliphatic chain, being flexible, may adopt a specific low-energy conformation, such as an extended zig-zag arrangement, within the crystal lattice.

Crystal packing analysis describes how individual molecules arrange themselves to form the macroscopic crystal. This arrangement is governed by intermolecular forces such as hydrogen bonds (if applicable), dipole-dipole interactions (arising from the polar carbonyl and thiazole groups), and van der Waals forces. Understanding these packing motifs is critical for relating solid-state properties to molecular structure. For instance, head-to-tail stacking of molecules might be observed to optimize dipolar interactions. The specific crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing a complete description of the crystal's symmetry.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of a molecule is stabilized by a network of intermolecular interactions. In the case of this compound, the presence of nitrogen and sulfur atoms in the thiazole ring, along with the carbonyl and ester oxygen atoms, would likely lead to a variety of weak intermolecular forces.

While no direct data exists for the title compound, studies on similar molecules provide a predictive framework. For instance, in the crystal structure of Methyl 6-amino-6-oxohexanoate , the packing is dominated by strong N—H···O hydrogen bonds, which form characteristic ring and chain motifs. nih.gov Specifically, the amide nitrogen atom acts as a hydrogen bond donor, forming dimers and chains. nih.gov It is also noted that the methyl ester carbonyl group in this related compound does not participate in strong hydrogen bonding but is involved in a weak C—H···O intermolecular interaction. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts.

Although a Hirshfeld surface analysis for this compound has not been reported, we can infer potential findings from studies on other thiazole derivatives. For example, the Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl] revealed that N···H/H···N, S···H/H···S, and H···H contacts are significant contributors to the crystal packing. nih.gov Similarly, in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one , the analysis highlighted the prevalence of H···H, O···H/H···O, S···H/H···S, N···H/H···N, and C···H/H···C interactions. scbt.com

A hypothetical Hirshfeld surface analysis for this compound would likely reveal the following key features:

d_norm surfaces: These would show red spots indicating close intermolecular contacts, likely associated with the potential hydrogen bonds (C—H···N and C—H···O).

Fingerprint plots: These two-dimensional histograms would quantify the percentage contribution of various intermolecular contacts. One would expect to see significant contributions from H···H, O···H, N···H, and S···H contacts, reflecting the chemical functionalities of the molecule.

The analysis of contact enrichments could further reveal which interactions are over- or under-represented compared to what would be expected from random contacts, providing deeper insight into the specific forces governing the crystal packing.

Vibrational Spectroscopy (e.g., FT-Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Raman (FT-Raman) and Infrared (FT-IR) spectroscopy, are essential for identifying the functional groups present in a molecule and probing its structural characteristics. The vibrational modes of a molecule are sensitive to its chemical environment and any intermolecular interactions.

Specific FT-Raman data for this compound is not available in the reviewed literature. However, based on its structure, a theoretical FT-Raman spectrum would exhibit characteristic peaks corresponding to its various functional groups.

Expected Characteristic Vibrational Modes:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretching | 1680 - 1700 |

| C=O (ester) | Stretching | 1735 - 1750 |

| C-O (ester) | Stretching | 1100 - 1300 |

| Thiazole Ring | Ring stretching modes | 1400 - 1600 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-H (thiazole) | Stretching | 3000 - 3100 |

The precise positions of these peaks can be influenced by factors such as conjugation and intermolecular interactions. For instance, the involvement of the carbonyl oxygen in hydrogen bonding would typically lead to a shift of the C=O stretching frequency to a lower wavenumber. The study of temperature-dependent Raman spectroscopy could also reveal information about phase transitions and changes in intermolecular interactions. chemsynthesis.com

Computational Chemistry and Molecular Modeling Studies of Methyl 6 2 Thiazolyl 6 Oxohexanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules. For Methyl 6-(2-thiazolyl)-6-oxohexanoate, Density Functional Theory (DFT) calculations are instrumental in elucidating its electronic structure and predicting its reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds in its hexanoate (B1226103) chain, multiple conformations may exist. A thorough conformational analysis is necessary to identify the global minimum energy structure, which is the most likely conformation the molecule will adopt.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (keto) | ~1.22 Å |

| Bond Length | C-C (thiazole-keto) | ~1.48 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | O-CH3 (ester) | ~1.44 Å |

| Bond Angle | Thiazole-C-C (keto) | ~118° |

| Bond Angle | C-O-CH3 (ester) | ~116° |

| Dihedral Angle | C-C-C-C (chain) | Varies with conformation |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules. Actual values would be derived from a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and less stable. researchgate.net For related thiazole (B1198619) derivatives, DFT calculations have shown HOMO-LUMO gaps in the range that suggests moderate stability and reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron Donation (Nucleophilicity) |

| LUMO | -1.8 | Electron Acceptance (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of Stability/Reactivity |

Note: This data is hypothetical and for illustrative purposes. The actual energy values would be the result of specific DFT calculations on the molecule.

Spectroscopic Property Prediction (e.g., NMR, IR)

DFT calculations can also predict spectroscopic properties, which can be compared with experimental data to validate the computed structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, characteristic peaks would be predicted for the C=O stretching of the ketone and the ester, the C-N and C-S stretching of the thiazole ring, and the C-H stretching of the aliphatic chain and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for structure elucidation. The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value. These predicted shifts can aid in the assignment of signals in an experimental NMR spectrum.

Interactive Table: Hypothetical Predicted Vibrational Frequencies and NMR Shifts for this compound

| Spectroscopy | Functional Group / Atom | Predicted Value |

| IR Frequency | C=O stretch (keto) | ~1690 cm⁻¹ |

| IR Frequency | C=O stretch (ester) | ~1735 cm⁻¹ |

| ¹H NMR Shift | -OCH₃ (ester) | ~3.7 ppm |

| ¹H NMR Shift | Thiazole ring protons | ~7.5 - 8.0 ppm |

| ¹³C NMR Shift | C=O (keto) | ~190 ppm |

| ¹³C NMR Shift | C=O (ester) | ~174 ppm |

Note: These are representative values. Actual predicted values would depend on the level of theory and the solvent model used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules).

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, minimized structure). A plot of RMSD versus simulation time indicates whether the simulation has reached equilibrium. A stable, plateauing RMSD suggests the molecule has settled into a stable conformational state.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue and measures its fluctuation around its average position during the simulation. High RMSF values indicate regions of high flexibility, while low values signify more rigid parts of the molecule. For this compound, the aliphatic chain is expected to show higher RMSF values compared to the more rigid thiazole ring.

Hydrogen Bonding Network Evolution

In protic solvents, this compound can act as a hydrogen bond acceptor at the nitrogen atom of the thiazole ring and the oxygen atoms of the keto and ester groups. MD simulations can track the formation and breaking of these hydrogen bonds with solvent molecules over time. The analysis of the hydrogen bonding network provides insights into the solvation of the molecule and its solubility, which are crucial for understanding its behavior in a biological or chemical system.

Molecular Docking Studies for Ligand-Receptor Interaction Hypotheses (focused on structural interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for hypothesizing the interaction between a ligand, such as this compound, and a biological receptor at the atomic level. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related thiazole-containing compounds.

Docking studies on various thiazole derivatives have revealed that the thiazole ring can participate in a range of interactions, including hydrogen bonding, and hydrophobic and aromatic interactions. nih.govnih.gov For instance, the nitrogen and sulfur atoms of the thiazole ring are potential hydrogen bond acceptors, while the ring itself can engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within a receptor's active site.

In the case of this compound, several key structural features would be expected to dictate its binding mode within a hypothetical receptor active site. The thiazole ring provides a locus for aromatic and hydrogen bonding interactions. The keto group is a potent hydrogen bond acceptor, and the hexanoate methyl ester offers a flexible hydrophobic chain that can fit into lipophilic pockets.

A hypothetical molecular docking study of this compound into an enzyme active site, for example, a kinase, could reveal interactions such as those detailed in the table below. It is important to note that this is an illustrative example, as actual interactions are receptor-dependent.

Table 1: Hypothetical Intermolecular Interactions for this compound in a Kinase Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Thiazole Nitrogen | Lysine, Arginine | Hydrogen Bond |

| Thiazole Ring | Phenylalanine, Tyrosine | π-π Stacking |

| Keto Oxygen | Serine, Threonine | Hydrogen Bond |

| Hexanoate Chain | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

| Ester Carbonyl Oxygen | Glycine, Alanine (backbone) | Hydrogen Bond |

Such molecular docking simulations provide a foundational hypothesis for understanding the structural basis of a ligand's biological activity and can guide the rational design of more potent and selective analogs. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that allow for the study of chemical reactions in large molecular systems, such as enzymes. These approaches combine the accuracy of quantum mechanics (QM) for a small, chemically active region of the system (e.g., the ligand and key active site residues) with the computational efficiency of molecular mechanics (MM) for the remainder of the system (e.g., the bulk of the protein and solvent).

For a compound like this compound, QM/MM simulations could be employed to investigate several aspects of its behavior within a biological receptor. For example, if the compound were to act as a substrate or an inhibitor that forms a covalent bond, QM/MM could be used to model the reaction mechanism at an electronic level. The QM region would typically include the thiazole ring, the keto group, and the atoms of the amino acid residues directly involved in the chemical transformation.

The application of QM/MM would allow for:

Accurate description of electronic effects: Phenomena such as charge transfer, polarization, and the formation and breaking of chemical bonds involving the ligand can be accurately modeled.

Elucidation of reaction pathways: The energy profile along a reaction coordinate can be calculated to determine the mechanism and identify transition states.

Analysis of enzymatic catalysis: The role of the protein environment in stabilizing transition states and lowering activation energies can be investigated.

In Silico Thermodynamic Calculations

In silico thermodynamic calculations are used to predict the thermodynamic properties of molecules, such as their enthalpy of formation, Gibbs free energy of binding, and solvation energies, using computational methods. These calculations can provide a quantitative measure of the stability of a molecule and its complexes, which is crucial for drug design and development.

For this compound, quantum chemical methods like Density Functional Theory (DFT) could be used to calculate its gas-phase thermodynamic properties. epstem.net Furthermore, when combined with implicit or explicit solvent models, the thermodynamics of the molecule in different environments can be assessed.

A key application of in silico thermodynamics in the context of drug discovery is the calculation of binding free energy. This value determines the affinity of a ligand for its receptor. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous approaches to compute these values. A hypothetical table of calculated thermodynamic parameters for the binding of this compound to a receptor is presented below.

Table 2: Hypothetical Calculated Thermodynamic Parameters for Ligand-Receptor Binding

| Thermodynamic Parameter | Hypothetical Value (kcal/mol) | Significance |

| ΔGbind (Gibbs Free Energy) | -8.5 | Indicates spontaneous binding |

| ΔHbind (Enthalpy) | -12.0 | Favorable enthalpic contribution |

| -TΔSbind (Entropy) | 3.5 | Unfavorable entropic contribution |

These calculations can help in understanding the driving forces behind ligand binding and in predicting the relative potencies of a series of analogs. For instance, a study on other molecular systems calculated the free energies of binding to compare with experimental IC50 values. nih.gov

Reaction Coordinate Mapping and Transition State Analysis

Reaction coordinate mapping and transition state analysis are computational techniques used to elucidate the mechanism of a chemical reaction. A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. By mapping the energy of the system as a function of the reaction coordinate, one can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states.

If this compound were involved in a chemical reaction, such as enzymatic hydrolysis of its ester group or a reaction at the ketone, these methods could provide a detailed picture of the process. The process would involve:

Defining the reaction coordinate: This could be a bond distance, angle, or a more complex combination of geometric parameters that describes the transformation from reactant to product.

Mapping the potential energy surface: The energy of the system is calculated at various points along the reaction coordinate to generate a reaction profile.

Locating the transition state: The transition state is the point of maximum energy along the reaction pathway and is characterized by a single imaginary frequency in its vibrational spectrum.

Analyzing the transition state structure: The geometry of the transition state provides insights into the mechanism of the reaction.

For example, in a hypothetical enzymatic hydrolysis of the methyl ester of this compound, the reaction coordinate could be defined as the distance between the nucleophilic oxygen of a serine residue and the ester carbonyl carbon. Transition state analysis would reveal the structure of the tetrahedral intermediate and the energetic barrier for its formation and collapse. These computational approaches are critical for understanding enzyme catalysis and for designing inhibitors that mimic the transition state.

Methyl 6 2 Thiazolyl 6 Oxohexanoate As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The unique combination of a thiazole (B1198619) heterocycle and a keto-ester functional group in methyl 6-(2-thiazolyl)-6-oxohexanoate makes it a valuable precursor for a variety of complex heterocyclic structures. The reactivity of the ketone and ester groups, coupled with the inherent chemical properties of the thiazole ring, allows for a range of chemical transformations.

Precursor for Advanced Thiazole Derivatives

The thiazole moiety is a key structural feature in many biologically active compounds and functional materials. This compound can serve as a foundational building block for the elaboration of more complex thiazole derivatives. The ketone functionality is a prime site for reactions such as alpha-halogenation, which can introduce a reactive handle for subsequent nucleophilic substitutions or cross-coupling reactions. nih.gov This allows for the attachment of various substituents to the carbon adjacent to the thiazole ring, thereby modifying the electronic properties and steric profile of the molecule.

Furthermore, the carbonyl group can undergo condensation reactions with a variety of reagents. For instance, reaction with hydrazines or substituted hydrazines can lead to the formation of pyrazole (B372694) or pyrazolone (B3327878) rings fused or linked to the thiazole core. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. The ester group, while generally less reactive than the ketone, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other acyl derivatives, further expanding the synthetic possibilities.

Table 1: Potential Reactions at the Ketone and Ester Moieties

| Functional Group | Reagent Example | Product Type |

| Ketone | Hydrazine | Pyrazole derivative |

| Ketone | Hydroxylamine | Isoxazole derivative |

| Ketone | Lawesson's Reagent | Thioketone derivative |

| Ester | Lithium Aluminum Hydride | Diol |

| Ester | Sodium Hydroxide, then acid | Carboxylic acid |

Incorporation into Multicyclic Compounds

The bifunctional nature of this compound facilitates its use in the construction of multicyclic and fused heterocyclic systems. The keto-ester portion of the molecule can participate in a variety of cyclization reactions. For example, intramolecular condensation reactions can be envisioned, potentially leading to the formation of a new ring fused to the thiazole.

Moreover, the compound can be utilized in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. The ketone and the thiazole ring can each provide a point of reactivity in such transformations, enabling the rapid assembly of intricate molecular frameworks. For instance, a Hantzsch-type pyridine (B92270) synthesis could potentially be adapted, using the ketone as one of the carbonyl components, to generate a pyridyl-thiazole structure. The thiazole ring itself can be a platform for further annulation reactions, leading to the formation of thiazolo[3,2-a]pyrimidines or other fused systems.

Application in Advanced Organic Materials Chemistry

While specific studies on this compound in materials science are not extensively documented, its structural features suggest potential applications in this field. The thiazole ring is a known component in various organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-deficient nature and ability to participate in π-conjugation.

The presence of the ester and ketone functionalities in this compound opens up possibilities for its incorporation into polymers. It could potentially serve as a monomer in condensation polymerization reactions, reacting with diamines or diols to form polyesters or polyamides containing thiazole units in the polymer backbone. Such polymers might exhibit interesting thermal, mechanical, and electronic properties. Alternatively, the molecule could be used as an additive to modify the properties of existing polymers.

Development of Novel Chemical Probes and Catalytic Tools (structural aspects)

The structural characteristics of this compound also point towards its potential as a scaffold for the design of novel chemical probes and catalytic tools. The thiazole ring, with its nitrogen and sulfur heteroatoms, can act as a bidentate ligand, capable of coordinating to a variety of metal ions. This property could be exploited in the development of new metal-based catalysts for organic transformations. The long aliphatic chain could be modified to tune the solubility and steric environment of the catalytic center.

Green Chemistry Principles Applied to the Synthesis of Methyl 6 2 Thiazolyl 6 Oxohexanoate

Solvent Selection and Minimization Strategies (e.g., eco-friendly solvents, solvent-free conditions)

Eco-friendly solvents such as water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully used for thiazole (B1198619) synthesis. bepls.com Water is particularly advantageous due to its non-toxicity, non-flammability, and low cost. bepls.com Ethanol, derivable from biomass, is another excellent green solvent. Ionic liquids have also been explored as recyclable reaction media for thiazole synthesis. researchgate.net

Furthermore, solvent-free reaction conditions represent an ideal scenario in green chemistry. bepls.comresearchgate.net These reactions, often facilitated by grinding the reactants together, can lead to reduced waste, easier purification, and lower energy consumption. bepls.com For the synthesis of our target molecule, a solvent-free approach involving the direct reaction of methyl 7-bromo-6-oxoheptanoate and thiooxamide, potentially with catalytic assistance, could be highly effective.

Table 1: Comparison of Different Solvents for Thiazole Synthesis

| Solvent | Green Chemistry Advantages | Potential Drawbacks |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available, inexpensive | Poor solubility of some organic reactants |

| Ethanol | Renewable, biodegradable, low toxicity | Flammable, may require energy-intensive purification |

| PEG | Low volatility, recyclable, can enhance reaction rates | Can be difficult to remove from the product |

| Ionic Liquids | Recyclable, low volatility, tunable properties | High cost, potential toxicity of some ionic liquids |

| Solvent-Free | Eliminates solvent waste, simplifies work-up, energy efficient | Not suitable for all reaction types, may require specialized equipment |

Atom Economy and Efficiency in Synthetic Pathways Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Hantzsch synthesis is a condensation reaction that, while generally efficient, is not perfectly atom-economical as it produces by-products.

In the proposed synthesis of Methyl 6-(2-thiazolyl)-6-oxohexanoate from methyl 7-bromo-6-oxoheptanoate and thiooxamide, the by-products would be water and hydrogen bromide.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For our proposed reaction:

Reactants: Methyl 7-bromo-6-oxoheptanoate (C₈H₁₃BrO₃, MW: 237.09 g/mol ) and Thiooxamide (C₂H₄N₂S, MW: 88.13 g/mol )

Product: this compound (C₁₀H₁₃NO₃S, MW: 227.28 g/mol )

% Atom Economy = (227.28 / (237.09 + 88.13)) x 100 ≈ 70%

Energy Efficiency and Optimized Reaction Conditions (e.g., microwave assistance, ultrasonication)

Reducing energy consumption is a critical aspect of green chemistry. Conventional methods for thiazole synthesis often require prolonged heating under reflux. mdpi.com Modern energy sources like microwave irradiation and ultrasound have been shown to significantly accelerate these reactions, leading to shorter reaction times, higher yields, and reduced energy usage. researchgate.nettandfonline.comnih.govtrdizin.gov.trnih.gov

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.net This is due to the efficient and direct heating of the reaction mixture. Similarly, ultrasonication can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures. mdpi.comtandfonline.com

For the synthesis of this compound, employing either microwave or ultrasound-assisted methods could offer substantial benefits over conventional heating.

Table 2: Comparison of Reaction Conditions for Thiazole Synthesis

| Method | Typical Reaction Time | Typical Yield | Green Chemistry Advantages |

|---|---|---|---|

| Conventional Heating | Hours | Moderate to Good | Widely accessible equipment |

| Microwave Irradiation | Minutes | Good to Excellent | Reduced reaction time, energy savings, often higher yields nih.govresearchgate.net |

| Ultrasonication | Minutes to Hours | Good to Excellent | Energy efficient, can be performed at lower temperatures mdpi.comtandfonline.com |

Waste Prevention and Reduction Strategies

The prevention of waste is a primary goal of green chemistry. In the context of synthesizing this compound, waste can be minimized through several strategies. The use of recyclable catalysts, such as silica-supported tungstosilicic acid in some Hantzsch syntheses, can reduce the amount of catalyst waste. mdpi.comnih.gov

As mentioned earlier, employing solvent-free conditions eliminates solvent waste, which is a major contributor to chemical waste streams. bepls.com When a solvent is necessary, choosing a green and easily recyclable solvent is paramount.

The purification process is another source of waste. Chromatographic purification, which often uses large quantities of solvents, can sometimes be avoided by designing reactions that yield high-purity products directly. Precipitation of the product from the reaction mixture, followed by simple filtration, is a much greener alternative when feasible. chemhelpasap.com

Utilization of Renewable Feedstocks in Precursor Synthesis

A key long-term goal of green chemistry is the transition from fossil fuel-based feedstocks to renewable resources. For the synthesis of this compound, the hexanoate (B1226103) portion of the molecule is a prime candidate for derivation from biomass.

Adipic acid, a C6 dicarboxylic acid, can be produced from renewable sources like glucose through biocatalytic and chemocatalytic routes. nih.govtandfonline.comacs.orglbl.gov Adipic acid and its derivatives can serve as precursors for the synthesis of the required methyl 7-bromo-6-oxoheptanoate. For instance, adipic acid can be converted to its monomethyl ester, which can then undergo further functionalization to introduce the keto and bromo groups. While this is a multi-step process, the foundational carbon skeleton would be from a renewable source.

The synthesis of the thiazole precursor, thiooxamide, from renewable resources is less direct. However, research into producing small nitrogen- and sulfur-containing molecules from biomass is an active area of investigation.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-(2-thiazolyl)-6-oxohexanoate, and how can reaction efficiency be optimized?

The synthesis of methyl esters with heterocyclic substituents, such as the 2-thiazolyl group, often involves multi-step organic reactions. A plausible route includes:

- Friedel-Crafts acylation : Introduce the thiazolyl group via acylation of thiazole derivatives using adipoyl chloride or similar reagents .

- Esterification : Convert the resulting carboxylic acid intermediate to the methyl ester using methanol under acidic or catalytic conditions .

- Optimization : Monitor reaction efficiency using thin-layer chromatography (TLC) or HPLC. Adjust catalysts (e.g., Lewis acids for Friedel-Crafts) or solvent systems (e.g., anhydrous dichloromethane) to improve yields .

Q. How is this compound characterized, and what spectroscopic techniques are critical for structural confirmation?

Key characterization methods include:

- FT-IR : Identify carbonyl (C=O) stretches (~1718 cm⁻¹ for ester, ~1691 cm⁻¹ for amides/thiazole interactions) .

- NMR : ¹H and ¹³C NMR to resolve the thiazolyl proton environment (δ 7.5–8.5 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 229.0745 for C₁₀H₁₁NO₃S) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous or high-humidity environments. Store in anhydrous conditions (e.g., desiccators) at –20°C .

- Light Sensitivity : Thiazole derivatives may degrade under UV light; use amber vials for long-term storage .

- Incompatibilities : Avoid strong oxidizing agents and bases to prevent decomposition .

Advanced Research Questions

Q. How does this compound interact with metabolic enzymes, and what are the implications for biodegradation studies?

- Enzymatic Oxidation : 6-Oxohexanoate dehydrogenase (EC 1.2.1.63) catalyzes the conversion of 6-oxohexanoate to adipate in Pseudomonas and Acinetobacter species. The thiazolyl substituent may alter substrate specificity or inhibit enzyme activity due to steric/electronic effects .

- Metabolic Pathways : Radiolabeled studies (e.g., ¹⁴C-tracing) can track degradation products. Compare metabolic flux in wild-type vs. enzyme-knockout strains to identify key pathways .

Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to distinguish cytotoxic specificity .

- Structural Analogues : Synthesize derivatives (e.g., replacing thiazolyl with pyridyl) to isolate pharmacophore contributions .

- Enzyme Inhibition Assays : Use purified kinases (e.g., CDK2) to validate target engagement and rule off-target effects .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Molecular Docking : Simulate binding to therapeutic targets (e.g., cyclin-dependent kinases) using software like AutoDock. Prioritize derivatives with improved binding energy (< –8 kcal/mol) .

- QSAR Studies : Corrogate electronic parameters (e.g., logP, polar surface area) with experimental IC₅₀ values to predict activity .

- ADMET Prediction : Use tools like SwissADME to optimize solubility (cLogP < 3) and reduce hepatotoxicity risks .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- HPLC-MS/MS : Employ reverse-phase C18 columns with tandem MS detection to separate and identify impurities (e.g., hydrolyzed acid forms) at ppm levels .

- Calibration Standards : Use certified reference materials (CRMs) for quantification. Validate method precision with spike-recovery tests (≥90% recovery) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved N95 respirators to prevent inhalation/contact .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate vapor exposure .

- Waste Disposal : Collect organic waste in sealed containers for incineration; avoid aqueous disposal due to environmental persistence .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported enzymatic activity data for 6-oxohexanoate dehydrogenase?

- Source Variability : Compare enzyme kinetics (Km, Vmax) across bacterial species (e.g., Acinetobacter vs. Pseudomonas) due to sequence divergence (38% identity) .

- Substrate Specificity : Test alternative substrates (e.g., 6-oxohexanoate vs. succinate semialdehyde) to clarify catalytic promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.